N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a triazole ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common approach starts with the preparation of the triazole and pyrazole intermediates. The triazole ring can be synthesized by reacting 3,4-dichlorobenzyl bromide with 1H-1,2,4-triazole under basic conditions . The pyrazole ring is formed by reacting 3,5-dimethyl-1H-pyrazole with difluoromethyl sulfonamide . These intermediates are then coupled under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N4-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to its antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl bromide: Shares the dichlorobenzyl group but lacks the triazole and pyrazole rings.
2,4-Dichlorobenzyl chloride: Similar chlorinated benzyl group but different overall structure.
Uniqueness
N~4~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a triazole ring, pyrazole ring, and sulfonamide group
Properties
Molecular Formula |
C15H14Cl2F2N6O2S |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H14Cl2F2N6O2S/c1-8-13(9(2)25(21-8)14(18)19)28(26,27)23-15-20-7-24(22-15)6-10-3-4-11(16)12(17)5-10/h3-5,7,14H,6H2,1-2H3,(H,22,23) |
InChI Key |
WGIVNQVLMWMPHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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